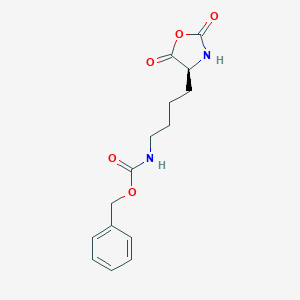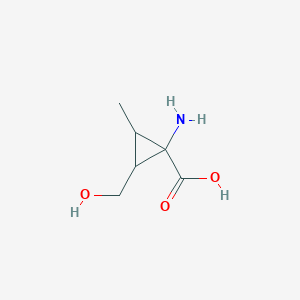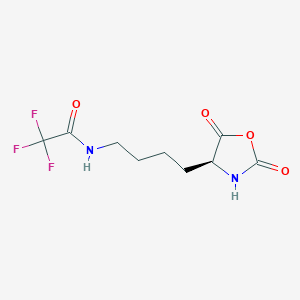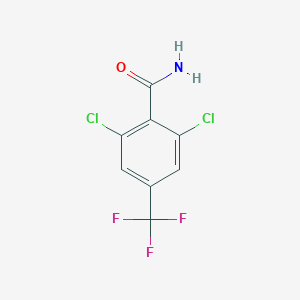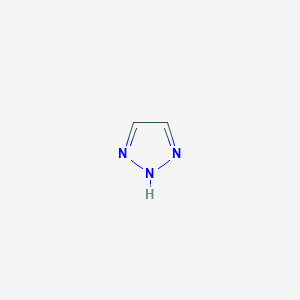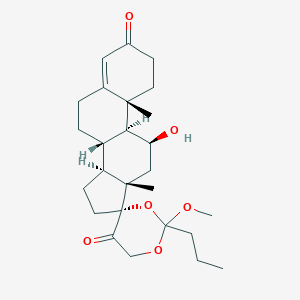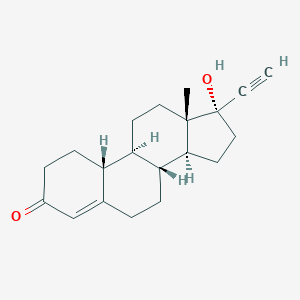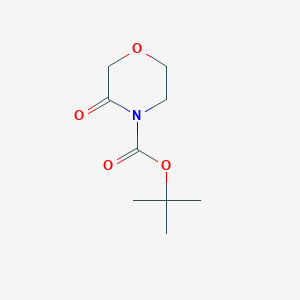
Tert-butyl 3-oxomorpholine-4-carboxylate
Descripción general
Descripción
Tert-butyl 3-oxomorpholine-4-carboxylate is a chemical compound with the molecular formula C9H15NO4 . It has a molecular weight of 201.22 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Tert-butyl 3-oxomorpholine-4-carboxylate is1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-6-7(10)11/h4-6H2,1-3H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
Tert-butyl 3-oxomorpholine-4-carboxylate is a solid substance . It has a molecular weight of 201.22 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 337.5±35.0 °C at 760 mmHg, and a flash point of 157.9±25.9 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Stereoselective Syntheses
- Stereoselective Synthesis of Substituted Derivatives: Tert-butyl 3-oxomorpholine-4-carboxylate derivatives demonstrate significant utility in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives react to give cis isomers in quantitative yield. Subsequent reactions with acids and alkaline hydrolysis afford the corresponding trans isomers (Boev et al., 2015).
Synthesis of Chiral Auxiliaries
- Preparation of Enantiomers and Chiral Building Blocks: Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to Tert-butyl 3-oxomorpholine-4-carboxylate, is used in the preparation of enantiomers and as a chiral auxiliary in dipeptide synthesis. This showcases its relevance in the synthesis of enantiomerically pure compounds and its role in facilitating stereoselective transformations (Studer et al., 1995).
Activation of Carboxylic Acids
- Activation in the Presence of DMAP: Tert-butyl 3-oxomorpholine-4-carboxylate derivatives play a role in the activation of carboxylic acids. Activation in the presence of DMAP leads to efficient formation of benzotriazinonyl esters, intermediate compounds useful in the formation of amides or peptides (Basel & Hassner, 2002).
Protection of Carboxylic Acids
- Novel Protecting Groups for Fluorous Synthesis: Fluorinated analogues of tert-butyl alcohol, closely related to tert-butyl 3-oxomorpholine-4-carboxylate, are used as protecting groups for carboxylic acids in fluorous synthesis. This indicates their utility in immobilizing medium-size nonpolar carboxylic acids in a fluorous phase (Pardo et al., 2001).
Synthesis of Complex Molecules
- Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitor: An interesting application is in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a crucial intermediate in creating novel protein tyrosine kinase inhibitors, which highlights its importance in pharmaceutical research (Chen Xin-zhi, 2011).
Safety And Hazards
Tert-butyl 3-oxomorpholine-4-carboxylate is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl 3-oxomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-6-7(10)11/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNLENYMULSAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxomorpholine-4-carboxylate | |
CAS RN |
142929-48-4 | |
| Record name | tert-butyl 3-oxomorpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

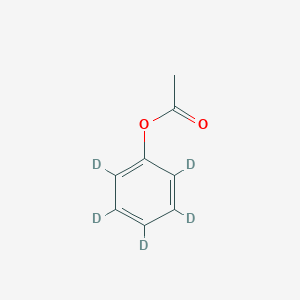
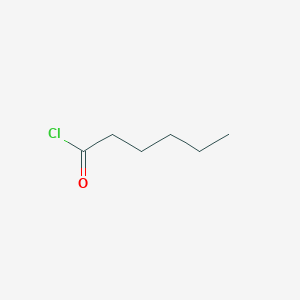
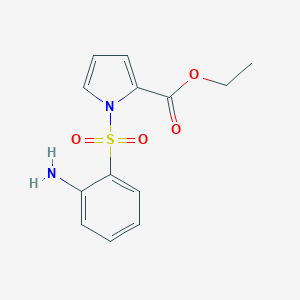
![1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B124415.png)

![trans-2-Chloro-3-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthalenedione](/img/structure/B124426.png)
![5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene](/img/structure/B124427.png)
